Lespedamine
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Overview
Description
Lespedamine is an indole alkaloid and substituted tryptamine found in the plant Lespedeza bicolor . It bears a close structural resemblance to the psychedelic alkaloid dimethyltryptamine and was speculated to have psychoactivity by Alexander Shulgin . no reports on this compound’s biological activity have been published .
Preparation Methods
Lespedamine can be synthesized through a series of chemical reactions starting from 1-hydroxyindole . The synthetic route involves the following steps:
Starting Material: Methyl 2-nitrophenylacetate is treated with zinc and ammonium chloride in methanol to yield 1-hydroxy-2-oxindole.
Methoxylation: The 1-hydroxy-2-oxindole is then treated with diazomethane and acetic anhydride to produce 1-methoxy-2-oxindole.
Spiro Compound Formation: The 1-methoxy-2-oxindole is reacted with ethylene dibromide in the presence of sodium hydride to form a spiro compound.
Dimethylamine Addition: The spiro compound is treated with dimethylamine and its hydrochloride in N,N-dimethylformamide to yield 3-(2-N,N-dimethylaminoethyl)-1-methoxy-2-oxindole.
Chemical Reactions Analysis
Lespedamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxindole derivatives.
Reduction: Reduction reactions can convert this compound to its hydroxy derivatives.
Substitution: Substitution reactions involving the amino group can yield various substituted tryptamines.
Common reagents used in these reactions include zinc, ammonium chloride, diazomethane, acetic anhydride, sodium hydride, dimethylamine, and lithium aluminum hydride . Major products formed from these reactions include oxindole derivatives and substituted tryptamines .
Scientific Research Applications
Mechanism of Action
Comparison with Similar Compounds
Lespedamine is similar to other substituted tryptamines such as:
Dimethyltryptamine (DMT): Both compounds share a similar indole structure and are speculated to have psychoactive properties.
Bufotenine: Another indole alkaloid with structural similarities to this compound.
This compound’s uniqueness lies in its specific substitution pattern and its origin from the plant Lespedeza bicolor .
Properties
CAS No. |
4335-93-7 |
---|---|
Molecular Formula |
C13H18N2O |
Molecular Weight |
218.29 g/mol |
IUPAC Name |
2-(1-methoxyindol-3-yl)-N,N-dimethylethanamine |
InChI |
InChI=1S/C13H18N2O/c1-14(2)9-8-11-10-15(16-3)13-7-5-4-6-12(11)13/h4-7,10H,8-9H2,1-3H3 |
InChI Key |
DXTZTYQDNUHCAB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCC1=CN(C2=CC=CC=C21)OC |
Origin of Product |
United States |
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